3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Description
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group and a methoxymethyl (-CH₂OCH₃) substituent. These groups are known to influence physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity .
Properties
Molecular Formula |
C10H19F3N2O |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H19F3N2O/c1-16-7-8-5-15(4-2-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 |
InChI Key |
IQOIQRRSWLARJP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxymethyl and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a propan-1-amine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
3-[5-(1-ethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine
- CAS : 1247929-39-0
- Key Features : Methoxy and trifluoromethyl groups attached to a phenyl-propan-1-amine scaffold.
- Synthesis : Prepared via reductive amination or coupling reactions (similar to methods in ).
- Comparison : The phenyl group increases hydrophobicity, whereas the pyrrolidine in the target compound may enhance conformational flexibility .
N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
- Molecular Formula : C₂₇H₄₀F₃N₃O₃ (Mol. Wt. 512.6)
- Key Features : Trifluoromethylpyridine and piperazine motifs.
- Synthesis : Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a method applicable to the target compound .
- Comparison : The piperazine group improves water solubility, whereas the pyrrolidine in the target compound may reduce metabolic degradation .
3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Molecular Formula : C₁₇H₁₈FN₅ (Mol. Wt. 311.36)
- Key Features : Fluorophenyl and imidazole-pyrimidine moieties.
- Comparison : The imidazole-pyrimidine system enhances hydrogen-bonding capacity, a feature absent in the target compound’s pyrrolidine core .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Analogues
| Compound Name | Molecular Formula | Mol. Wt. | Purity (%) | CAS Number | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound* | C₁₀H₁₉F₃N₂O | 256.27 | N/A | N/A | Pyrrolidine, -CF₃, -CH₂OCH₃ |
| 3-[5-(1-ethyl-1H-pyrazol-4-yl)-...propan-1-amine | C₁₀H₁₁N₃S | 205.28 | 95 | 36860-48-7 | Pyrazole, -CF₃ |
| 3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine | C₁₁H₁₄F₃NO | 257.23 | N/A | 1247929-39-0 | Phenyl, -CF₃, -OCH₃ |
| 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)... | C₁₇H₁₈FN₅ | 311.36 | N/A | N/A | Fluorophenyl, imidazole |
*Estimated based on structural analogues.
Key Research Findings
- Trifluoromethyl Group Impact : The -CF₃ group in analogues (e.g., C₂₇H₄₀F₃N₃O₃) enhances metabolic stability and lipophilicity, a trait likely shared by the target compound .
- Pyrrolidine vs.
- Methoxymethyl Substituent : The -CH₂OCH₃ group may modulate solubility and reduce cytochrome P450-mediated metabolism, as seen in related compounds .
Biological Activity
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its interaction with biological targets, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H16F3N
- Molecular Weight : Approximately 229.26 g/mol
- CAS Number : 2097999-82-9
The trifluoromethyl group and methoxymethyl substituent are significant for enhancing lipophilicity and modulating biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exhibit a range of biological activities, including:
- Enzyme Inhibition : Some studies suggest that pyrrolidine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, which could be relevant for conditions like obesity and dyslipidemia .
- Neuroprotective Effects : The potential neuroprotective properties of similar compounds have been explored, indicating possible applications in neurodegenerative diseases .
- Anticancer Activity : Preliminary findings suggest that certain derivatives may exhibit selective cytotoxicity against cancer cell lines, particularly those lacking functional p53 .
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of pyrrolidine derivatives on various enzymes. For instance, a study highlighted the inhibition of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis, presenting a potential therapeutic target for metabolic disorders .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of related compounds. For example, a study involving Wistar rats showed significant changes in lipid profiles following administration of a similar pyrrolidine compound under high-fat diet conditions, indicating its potential role in managing obesity-related metabolic dysregulation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
